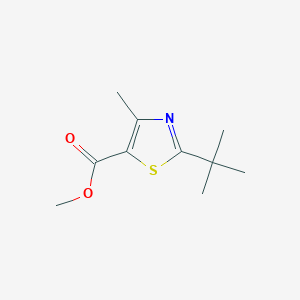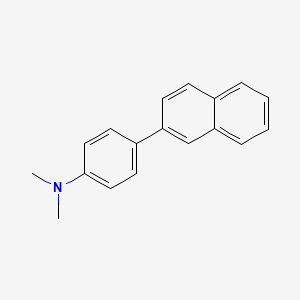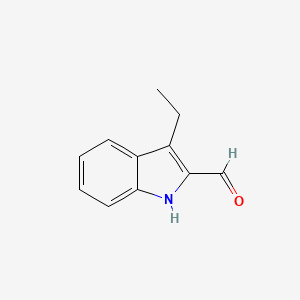![molecular formula C10H11N3O2 B8592143 2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid](/img/structure/B8592143.png)
2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid
Descripción general
Descripción
2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a propanoic acid substituent at the 8-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring through a condensation reaction.
Introduction of the Propanoic Acid Group: The propanoic acid group is introduced via a substitution reaction at the 8-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and antimicrobial agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoline: Studied for its potential as a receptor antagonist.
Uniqueness
2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid is unique due to its specific structural features, such as the presence of a propanoic acid group at the 8-position of the pyridine ring
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(10(14)15)8-4-3-5-13-7(2)11-12-9(8)13/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
DLOHRJVFCLVTOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=CC=C2C(C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B8592084.png)




![2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine](/img/structure/B8592122.png)




